LogP and Lipophilicity Comparison: N-(Pyridin-2-yl)cyclobutanecarboxamide vs. 4-Methylpyridyl Analog
The target compound exhibits a calculated LogP of 1.82, which is lower than the 4-methyl-substituted analog N-(4-methylpyridin-2-yl)cyclobutanecarboxamide (CAS 666214-37-5) at LogP 1.84, a difference of +0.02 log units . While numerically small, this difference arises from the absence of the lipophilic methyl group on the pyridine ring and correlates with a molecular weight reduction of 14.02 g/mol (176.22 vs. 190.24). The lower LogP of the target compound predicts marginally better aqueous solubility—consistent with the reported solubility of the 4-methyl analog at 0.12 mg/mL—and reduced non-specific protein binding in biochemical assays . Importantly, the target compound's Fsp³ of 0.40 (4 sp³ carbons / 10 total carbons) places it above the average Fsp³ of 0.36 reported for discovery-stage compounds, while the 4-methyl analog reaches 0.455 [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.82 (LeYan, calculated); MW = 176.22; Fsp³ = 0.40 |
| Comparator Or Baseline | N-(4-methylpyridin-2-yl)cyclobutanecarboxamide (CAS 666214-37-5): LogP = 1.84 (VulcanChem, calculated); MW = 190.24; Fsp³ = 0.455 |
| Quantified Difference | ΔLogP = +0.02 (comparator more lipophilic); ΔMW = +14.02 g/mol; ΔFsp³ = +0.055 |
| Conditions | LogP values from different vendor computational predictions; cross-vendor methodological variance acknowledged |
Why This Matters
For fragment-based screening libraries, lower LogP and lower molecular weight are preferred characteristics that maximize ligand efficiency metrics (LE) during hit triage; the target compound offers a more fragment-like profile than its 4-methyl congener.
- [1] Lovering, F., Bikker, J., Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 52(21), 6752–6756. Average Fsp³ for discovery compounds = 0.36. View Source
